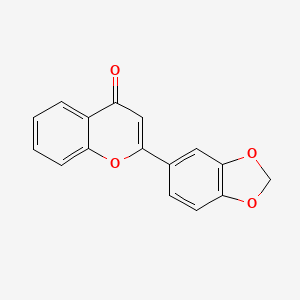
2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzodioxol-5-yl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromones, which are known for their diverse biological activities. The compound features a benzodioxole moiety fused to a chromone structure, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with appropriate chromone precursors. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the chromone ring . The reaction conditions often involve the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar condensation and cyclization reactions. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one involves its interaction with various molecular targets:
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating pathways related to cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
1-Benzodioxol-5-yl-3-N-fused heteroaryl indoles: Studied for their anticancer activities.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-4H-chromen-4-one stands out due to its unique combination of a benzodioxole moiety and a chromone structure, which imparts a distinct set of chemical and biological properties
Eigenschaften
CAS-Nummer |
54401-45-5 |
|---|---|
Molekularformel |
C16H10O4 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)chromen-4-one |
InChI |
InChI=1S/C16H10O4/c17-12-8-15(20-13-4-2-1-3-11(12)13)10-5-6-14-16(7-10)19-9-18-14/h1-8H,9H2 |
InChI-Schlüssel |
XJKWXDPKDNEEKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



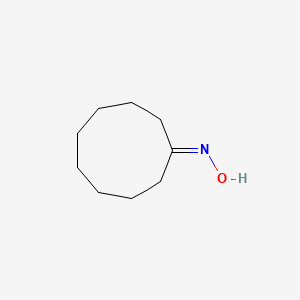
![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)
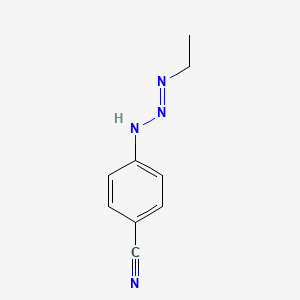
![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)
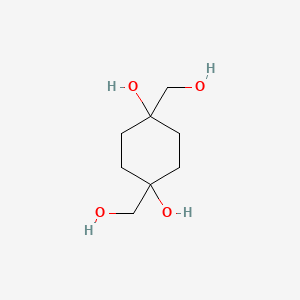
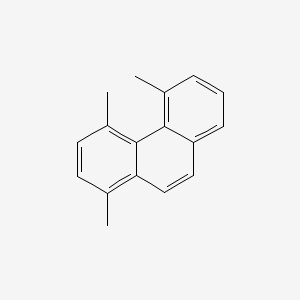

![2-Benzamido-2-[4-(chloromethyl)phenyl]acetic acid](/img/structure/B14005119.png)

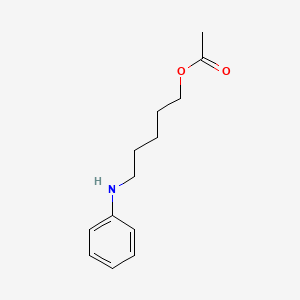
![6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine](/img/structure/B14005133.png)
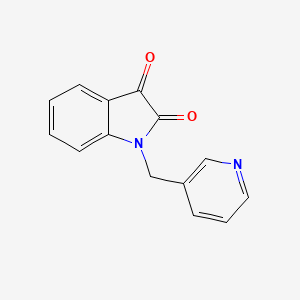
![Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14005145.png)
